Cas no 151911-22-7 ((R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid)

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a chiral non-natural amino acid derivative featuring a fluorine-substituted phenyl group, which enhances its utility in pharmaceutical and biochemical research. The (R)-enantiomer is particularly valuable for designing peptidomimetics and enzyme inhibitors due to its stereospecific interactions. The fluorine atom at the 2-position of the phenyl ring improves metabolic stability and binding affinity, making it a preferred building block in drug discovery. Its carboxylic acid and amino functional groups allow for versatile modifications, facilitating incorporation into complex molecular frameworks. This compound is commonly employed in the synthesis of bioactive molecules, offering precise control over stereochemistry and pharmacological properties.
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid structure
151911-22-7 structure
商品名:(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
CAS番号:151911-22-7
MF:C9H10FNO2
メガワット:183.179605960846
MDL:MFCD04113643
CID:139443
PubChem ID:1481545

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

    • (R)-3-Amino-3-(2-fluorophenyl)propanoic acid
    • (R)-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID
    • (R)-3-Amino-3-(2-fluorophenyl)-propionic acid
    • Benzenepropanoic acid, b-amino-2-fluoro-, (bR)-
    • Benzenepropanoic acid, β-amino-2-fluoro-, (βR)-
    • (3R)-3-amino-3-(2-fluorophenyl)propanoic acid
    • D-3-Amino-3-(2-fluorophenyl)-propionic acid
    • H-D-b-Phe(2-F)-OH
    • H-PHG(2-F)-(C*CH2)OH
    • H-D-BETA-PHE(2-F)-OH
    • H-BETA-HOMOPHG(2-F)-OH
    • (R)-beta-2-Fluorophenylalanine
    • L-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID
    • PS-12359
    • H-Phg(2-F)-(C#CH2)OH
    • CS-0205073
    • (R)-3-Amino-3-(2-fluorophenyl)propanoicacid
    • MFCD04113643
    • AKOS010394736
    • N10811
    • (R)-3-Amino-3-(2-fluorophenyl)propionic acid
    • 151911-22-7
    • SCHEMBL3511352
    • EN300-1287371
    • (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
    • MDL: MFCD04113643
    • インチ: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
    • InChIKey: RSCLTSJQAQBNCE-MRVPVSSYSA-N
    • ほほえんだ: FC1C=CC=CC=1[C@@H](CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 183.07000
  • どういたいしつりょう: 183.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.9
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.32000
  • LogP: 2.00050

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid セキュリティ情報

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
PS-12359-1G
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
151911-22-7 >95%
1g
£169.00 2025-02-08
eNovation Chemicals LLC
D397412-25g
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
151911-22-7 95%
25g
$1200 2023-09-02
eNovation Chemicals LLC
D397412-100g
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
151911-22-7 95%
100g
$2500 2023-09-02
Chemenu
CM220802-5g
(R)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-22-7 95%
5g
$426 2021-06-09
eNovation Chemicals LLC
D397412-5g
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
151911-22-7 95%
5g
$500 2023-09-02
Alichem
A019120832-5g
(R)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-22-7 95%
5g
451.44 USD 2021-06-16
TRC
A608605-100mg
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
151911-22-7
100mg
$ 81.00 2023-04-19
TRC
A608605-1g
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
151911-22-7
1g
$ 333.00 2023-04-19
Chemenu
CM220802-5g
(R)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-22-7 95%
5g
$426 2023-02-18
Enamine
EN300-1287371-1000mg
(3R)-3-amino-3-(2-fluorophenyl)propanoic acid
151911-22-7
1000mg
$142.0 2023-10-01

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Racemase, alanine ,  Aminomutase, phenylalanine 2,3- Solvents: Water ;  20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12
リファレンス
Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis
Cox, Brad M.; et al, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Raw materials

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Preparation Products

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 関連文献

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acidに関する追加情報

Introduction to (R)-3-Amino-3-(2-fluoro-phenyl)-propionic Acid (CAS No. 151911-22-7)

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 151911-22-7, this compound is of particular interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of the compound, its significance, and its role in contemporary scientific research.

The molecular structure of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid consists of a propionic acid backbone with an amino group and a 2-fluoro-phenyl substituent. This configuration imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for the design of novel therapeutic agents. The presence of the fluoro group, in particular, is known to enhance metabolic stability and binding affinity, which are crucial factors in drug development.

In recent years, there has been a surge in research focused on fluorinated amino acids due to their promising biological activities. Studies have demonstrated that compounds containing fluoro-substituted aromatic rings often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to increased interest in exploring the potential of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid as a building block for new drugs.

One of the most compelling aspects of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is its stereochemical purity. The (R) configuration of the amino group ensures that the compound possesses specific interactions with biological targets, which can be critical for achieving desired therapeutic effects. This stereochemical specificity is particularly important in drug design, where enantiomeric differences can significantly impact efficacy and safety.

Current research in medicinal chemistry has highlighted the utility of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop selective kinase inhibitors that can modulate signaling pathways implicated in these conditions.

Furthermore, the fluoro-substituent in (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid contributes to its lipophilicity, which can influence drug absorption and distribution. This property is particularly advantageous when designing drugs intended for oral administration, as it can enhance bioavailability. The combination of these characteristics makes this compound a versatile tool for pharmaceutical innovation.

The synthesis of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible for research purposes. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity, ensuring that researchers can reliably utilize this compound in their studies.

In addition to its applications in drug development, (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid has shown potential in material science. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of advanced materials with tailored functionalities. For instance, it can be incorporated into polymers or coatings to enhance their mechanical strength or thermal stability.

The growing body of research on fluorinated amino acids underscores the importance of compounds like (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid. As our understanding of their biological activities and synthetic methodologies continues to evolve, we can expect to see further applications emerge across various scientific disciplines. The potential for this compound to contribute to advancements in medicine and materials science is vast and eagerly anticipated by the scientific community.

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